4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
The compound you mentioned contains several interesting functional groups: a thiazole ring, a triazole ring, a trifluoromethyl group, and an ethoxyphenyl group . Thiazoles are heterocyclic compounds that have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Triazoles are another class of heterocyclic compounds that have been found to have diverse biological activities . The trifluoromethyl group is a common motif in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
Thiazoles and triazoles are aromatic heterocycles. In thiazoles, the aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Triazoles also have aromatic character.Chemical Reactions Analysis
Thiazoles and triazoles can undergo a variety of chemical reactions. For example, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of a specific compound would depend on its exact structure.Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activities
Thiazole and triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, demonstrating good to moderate activities against various microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010). This highlights the potential of such compounds in addressing resistance issues and developing new antimicrobial agents.
Anticancer Applications
Design, Synthesis, and Anticancer Evaluation
Thiazole derivatives have also shown promise in anticancer research. Yakantham et al. (2019) synthesized thiazol-4-amine derivatives and tested their anticancer activity against human cancer cell lines, demonstrating good to moderate activity (Yakantham, T., Sreenivasulu, R., & Raju, R., 2019). This indicates the potential of thiazole and triazole derivatives in developing novel anticancer therapies.
Material Science Applications
Star-Shaped Single-Polymer Systems for Electroluminescence
The study by Liu et al. (2016) on star-shaped single-polymer systems incorporating triazole units for electroluminescent applications illustrates the versatility of these compounds beyond biological activity. The polymers exhibited saturated white emission, indicating their potential in advanced material science applications (Liu, C., Jiu, Y., Wang, J., Yi, J., Zhang, X., Lai, W., & Huang, W., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-2-29-15-8-6-12(7-9-15)16-11-30-19(25-16)17-18(24)28(27-26-17)14-5-3-4-13(10-14)20(21,22)23/h3-11H,2,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUPXAUJQHCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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